Duocarmycin DM free base
Description
Historical Context and Discovery within Pyrrolo[2,1-c]benzodiazepine Natural Products Research
The story of Duocarmycin DM free base is deeply rooted in the broader research field of pyrrolo[2,1-c] Current time information in Bangalore, IN.wikipedia.orgbenzodiazepine (PBD) and duocarmycin natural products. The duocarmycins are a class of natural products first isolated from Streptomyces bacteria in 1978. wikipedia.org These compounds, along with the related CC-1065, were identified as exceptionally potent cytotoxic agents, exhibiting activity at picomolar concentrations. researchgate.netchemrxiv.org This high potency immediately attracted the interest of the scientific community, leading to extensive research into their synthesis and mechanism of action. nih.gov
The initial focus of research in the 1980s and 1990s was on understanding the molecular basis for the cytotoxicity of these natural products. chemrxiv.org This led to the identification of their unique DNA-alkylating properties. researchgate.net Subsequent research efforts focused on the synthesis of various analogs to probe the structure-activity relationship (SAR) and to develop compounds with improved therapeutic potential. nih.gov this compound emerged from this intensive period of synthetic exploration as a significant analog.
Academic Significance of this compound as a Potent DNA-Alkylating Agent
The academic significance of this compound lies in its powerful and specific mechanism of action as a DNA-alkylating agent. mdpi.commedchemexpress.com Unlike many other alkylating agents that target guanine (B1146940) bases, duocarmycins selectively alkylate the N3 position of adenine (B156593) within the minor groove of DNA. wikipedia.orgresearchgate.netnih.gov This interaction is facilitated by the molecule's characteristic curved indole (B1671886) structure which allows it to bind selectively to AT-rich sequences of DNA. medchemexpress.combiorbyt.comnih.gov
The key structural feature responsible for its alkylating activity is the spirocyclopropylcyclohexadienone electrophile. medchemexpress.combiorbyt.com This reactive group allows for the formation of a covalent bond with DNA, leading to a disruption of the DNA architecture. mdpi.comnih.gov This irreversible alkylation ultimately inhibits essential cellular processes such as DNA replication and transcription, leading to cell death. mdpi.comnih.gov The high potency of duocarmycins, with activity in the low picomolar range, makes them exceptional tools for studying DNA-targeted cytotoxicity. wikipedia.org
Overview of Research Trajectories Pertaining to this compound
The potent cytotoxicity of this compound has driven several key research trajectories. A major focus has been on its application in the development of antibody-drug conjugates (ADCs). mdpi.comuea.ac.ukcreative-diagnostics.com In this approach, the high potency of the duocarmycin analog is harnessed by linking it to a monoclonal antibody that specifically targets cancer cells. uea.ac.ukcreative-diagnostics.com This strategy aims to deliver the cytotoxic payload directly to the tumor, thereby increasing efficacy and reducing off-target toxicity. uea.ac.uk
Another significant area of research involves the design and synthesis of duocarmycin prodrugs. ucl.ac.uknih.gov Prodrugs are inactive or less active molecules that are converted into the active drug form at the target site. This approach seeks to improve the therapeutic index of duocarmycin analogs by limiting their activity until they reach the tumor microenvironment. ucl.ac.uk
Furthermore, ongoing research continues to explore the synthesis of novel duocarmycin analogs with modified structures. nih.gov These studies aim to fine-tune the compound's properties, such as its DNA sequence selectivity and reactivity, to develop even more effective and selective agents. nih.gov The development of dimeric forms, combining duocarmycin with other DNA-interactive agents like PBDs, represents another innovative research direction aimed at creating molecules with novel DNA cross-linking capabilities. uea.ac.uknih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-[5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGWJJXUVWWGDA-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Modifications of Duocarmycin Dm Free Base
Total Synthesis Approaches to Duocarmycin DM Free Base and its Core Structure
The total synthesis of duocarmycins is the predominant method for accessing these complex molecules and their analogues, as it allows for precise control over their structure and stereochemistry. The inactive prodrug form of Duocarmycin DM, known as seco-DUBA (seco-DUocarmycin-hydroxyBenzamide-Azaindole), is a key synthetic target, particularly for its use in antibody-drug conjugates (ADCs). researchgate.netacs.org The general synthetic approach involves the separate preparation of the DNA-alkylating and DNA-binding moieties, which are then coupled to form the final compound. acs.org
The pyrrolo[2,1-c] researchgate.netuea.ac.ukbenzodiazepine (PBD) system is a core structural motif in many DNA minor groove binding agents. google.comchemrxiv.org However, the duocarmycin family, including Duocarmycin DM, features a distinct 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylating subunit. The critical stereocenter in the synthesis of related duocarmycins has been established using several stereoselective methods. One notable approach is the highly enantioselective hydrogenation of an indole (B1671886) ring to create the key chiral center of the tricycle core. researchgate.net Another successful strategy involves the diastereoselective addition of organometallic reagents to a chiral nitroalkene, which effectively sets the stereochemistry early in the synthetic sequence. nih.govnih.gov These methodologies are crucial for producing the enantiomerically pure compounds required for potent biological activity.
The total synthesis of Duocarmycin DM, specifically its seco-DUBA prodrug form, is a multi-step process. A key strategy involves a convergent synthesis where the two primary fragments of the molecule are constructed independently before being joined. acs.org
The DNA-Alkylating Moiety: This fragment is the chloromethyl-dihydroxyindoline portion, which contains the latent spirocyclopropane functionality. Its synthesis requires careful control of stereochemistry.
The DNA-Binding Moiety: For Duocarmycin DM, this is a distinct imidazo[1,2-a]pyridine-based unit, which sets it apart from natural analogues like duocarmycin SA. acs.orgaacrjournals.org
Semisynthetic Routes for this compound Derivatization
While total synthesis is the primary route for generating duocarmycin analogues, the modular nature of these synthetic pathways allows for extensive derivatization. Rather than modifying a complex natural product (semisynthesis), new derivatives are typically created by incorporating modified building blocks during a total synthesis. This approach has been used to produce a wide range of analogues, including achiral versions and compounds with modified DNA-binding or alkylating subunits to explore structure-activity relationships (SAR). nih.govnih.govnih.gov
Chemoenzymatic Synthetic Strategies for this compound Analogues
To achieve the high stereochemical purity required for potent activity, chemoenzymatic strategies have been successfully employed in the synthesis of key duocarmycin intermediates. One effective method utilizes a lipase (B570770) from Pseudomonas sp. to perform a stereoselective monoacylation of a prochiral 1,3-diol intermediate, which is a precursor to the CBI core. This enzymatic resolution provides the chiral alcohol with excellent optical purity (99% ee). aacrjournals.org This approach avoids downstream racemization issues and provides an efficient route to enantiomerically pure building blocks essential for the total synthesis of duocarmycin analogues. uea.ac.ukaacrjournals.org
Design and Chemical Synthesis of Prodrugs and Precursors of this compound
The high toxicity of duocarmycins necessitates prodrug strategies to ensure they remain inactive until they reach their target site. The primary prodrug form of Duocarmycin DM is its seco- (ring-opened) precursor, often referred to as seco-DUBA. researchgate.netmacrogenics.com In this form, the alkylating spirocyclopropane is masked as a chloromethyl derivative, and the phenolic hydroxyl group required for the activating cyclization is protected, often by attachment of a linker. nih.govmacrogenics.com This design prevents the spontaneous Winstein spirocyclization reaction that forms the active, DNA-alkylating agent. macrogenics.com The prodrug is only activated after the protecting group or linker is cleaved, liberating the hydroxyl group and enabling ring closure to the active cytotoxin. macrogenics.com
For targeted delivery, particularly in ADCs like trastuzumab duocarmazine (SYD985), Duocarmycin DM (as seco-DUBA) is attached to an antibody via a sophisticated, cleavable linker system. This linker-drug, often denoted as vc-seco-DUBA, is designed for stability in circulation and selective cleavage within tumor cells. macrogenics.com
The synthesis of this linker-drug involves a multi-step process where the components are assembled sequentially and finally attached to the phenolic oxygen of the seco-DUBA payload. researchgate.net The key components and their functions are summarized in the table below.
| Component | Chemical Name | Function |
| Antibody Connector | Maleimidocaproyl (mc) | A spacer that reacts with free thiol groups (cysteines) on a partially reduced antibody, forming a stable covalent bond. |
| Cleavable Trigger | Valine-Citrulline (vc) | A dipeptide sequence that is specifically recognized and cleaved by lysosomal proteases, such as cathepsin B, which are abundant inside tumor cells but not in the bloodstream. |
| Self-Immolative Spacer | para-Aminobenzyloxycarbonyl (PABC) | A spacer that, after cleavage of the vc dipeptide, undergoes spontaneous 1,6-elimination. This fragmentation ensures the efficient and traceless release of the active drug. |
| Payload | seco-DUBA | The inactive prodrug form of Duocarmycin DM, which is released inside the cancer cell following linker cleavage and subsequently cyclizes to its active, DNA-alkylating form. researchgate.netmacrogenics.com |
This integrated system ensures that the potent cytotoxin is delivered specifically to the target cells, where the linker is cleaved in the lysosomal compartment, releasing the active Duocarmycin DM to alkylate DNA and induce cell death. macrogenics.com
Chemical and Enzymatic Activation Mechanisms in this compound Prodrug Design
The immense cytotoxicity of duocarmycin analogues has driven the development of prodrug strategies to mitigate systemic toxicity and achieve selective activation at the tumor site. nih.govresearchgate.net These strategies rely on masking the critical phenolic hydroxyl group of the duocarmycin core, which is essential for the spirocyclization to the active cyclopropane (B1198618) warhead that alkylates DNA. chemrxiv.orgucl.ac.uk Activation is achieved through specific chemical or enzymatic triggers that are ideally unique to the tumor microenvironment.
Chemical Activation Mechanisms
Chemical activation strategies exploit the distinct physiological conditions found in tumors, such as hypoxia, or employ external triggers like light.
Reductive Activation in Hypoxic Environments A significant approach involves designing prodrugs that are activated under the reductive conditions characteristic of hypoxic solid tumors. nih.gov This strategy often utilizes molecules with weak N-O bonds that can be cleaved by reducing nucleophiles, which are more abundant in the low-oxygen tumor environment. nih.govnih.gov
Researchers have developed N-acyl O-amino phenol (B47542) derivatives of duocarmycin analogues, such as seco-CBI-indole2, as reductively activated prodrugs. nih.gov These compounds are designed to release the active drug upon cleavage of the N-O bond. nih.gov The stability and activation rate of these prodrugs can be finely tuned by modifying the steric and electronic properties of the N-acyl group. nih.gov For instance, subtle structural changes from a urea (B33335) to a carbamate (B1207046) or an amide can lead to significant differences in stability and biological potency. nih.gov Novel cyclic N-acyl O-amino phenol duocarmycin prodrugs have also been synthesized, demonstrating remarkable stability under normal physiological conditions but effectively releasing the active drug in hypoxic settings. nih.gov
Photoactivation An alternative chemical activation method uses an external trigger, such as near-infrared (NIR) light, to "uncage" the active drug. nih.gov This approach offers high spatial and temporal control over drug release. In this design, the duocarmycin payload is linked to a photoremovable protecting group, often a cyanine-based molecule. nih.gov When irradiated with NIR light (e.g., 780 nm), the cyanine (B1664457) cage undergoes a reaction that leads to its cleavage, releasing the potent duocarmycin derivative. nih.gov This strategy has been successfully applied in creating antibody-drug conjugates (ADCs) that can be imaged in vivo before a targeted release of the cytotoxic payload is initiated by an external laser source. nih.gov
Enzymatic Activation Mechanisms
Enzymatic activation is a widely explored strategy that leverages enzymes overexpressed in tumor tissues to unmask the active duocarmycin.
Glucuronidase-Mediated Activation Many tumors exhibit elevated levels of the enzyme β-glucuronidase. This has been exploited by attaching a glucuronic acid moiety to the phenolic group of a duocarmycin analogue. nih.gov This glycosidic linkage renders the molecule inactive and enhances its water solubility. When the prodrug reaches the tumor microenvironment, β-glucuronidase cleaves the glucuronide, releasing the active phenolic drug, which can then exert its cytotoxic effect. nih.govnih.gov The efficacy of this approach is demonstrated by the dramatic increase in cytotoxicity in the presence of the enzyme. nih.gov
| Compound | IC₅₀ without β-glucuronidase (nM) | IC₅₀ with β-glucuronidase (nM) | Selectivity Index (QIC₅₀) |
|---|---|---|---|
| Prodrug 4a (Glucuronic acid moiety) | 610 | 0.9 | ~700 |
| Prodrug 4b (Glucuronic methyl ester moiety) | 3300 | 2.1 | ~1600 |
Data sourced from Tietze et al., Bioorg Med Chem. 2008. nih.gov The table shows the 50% inhibitory concentration (IC₅₀) of two glucuronide prodrugs against tumor cells with and without the activating enzyme, β-glucuronidase. The Quality of Inhibition Concentration (QIC₅₀) value represents the ratio of activity, indicating high selectivity.
Cytochrome P450-Mediated Activation Another enzymatic strategy involves the synthesis of deshydroxy duocarmycin derivatives. ucl.ac.uk These analogues lack the key hydroxyl group and are therefore inactive. Certain Cytochrome P450 (CYP450) enzyme isoforms are overexpressed in tumor cells and can mediate the hydroxylation of these prodrugs. ucl.ac.ukucl.ac.uk This bio-oxidative activation restores the phenolic structure, allowing for the subsequent intramolecular cyclization to form the DNA-alkylating spirocyclopropane. ucl.ac.uk Studies using NADPH-supplemented rat liver microsomes, a rich source of CYP450, have shown that these deshydroxy prodrugs can be metabolized to their active forms, which then regain the ability to alkylate and cleave DNA. ucl.ac.uk
β-Galactosidase-Mediated Activation A more specialized enzymatic approach targets senescent cells, which are characterized by elevated levels of senescence-associated β-galactosidase (SA-β-gal). mdpi.com By modifying a duocarmycin with a galactose moiety, a prodrug (Galactose-Modified Duocarmycin, GMD) is created. This prodrug is selectively taken up and activated within senescent cells where the high concentration of SA-β-gal cleaves the galactose group, releasing the potent cytotoxin and leading to the elimination of these cells. mdpi.com
| Activation Strategy | Trigger | Chemical Modification | Mechanism |
|---|---|---|---|
| Reductive Activation | Chemical (Hypoxia/Reducing agents) | N-acyl O-amino phenol linkage | Cleavage of a weak N-O bond releases the active phenol. nih.govnih.gov |
| Photoactivation | Chemical (Near-Infrared Light) | Cyanine-based caging group | Light-induced reaction cleaves the caging group from the drug. nih.gov |
| Enzymatic (Glucuronidase) | Enzyme (β-glucuronidase) | Glucuronic acid moiety | Enzymatic hydrolysis of the glycosidic bond releases the active drug. nih.gov |
| Enzymatic (CYP450) | Enzyme (Cytochrome P450) | Removal of hydroxyl group (deshydroxy) | Enzymatic hydroxylation restores the critical phenol for activation. ucl.ac.uk |
| Enzymatic (Galactosidase) | Enzyme (β-galactosidase) | Galactose moiety | Enzymatic cleavage of the galactose group in senescent cells. mdpi.com |
Molecular Mechanisms of Action of Duocarmycin Dm Free Base
DNA Interaction and Recognition Mechanisms of Duocarmycin DM Free Base
This compound selectively binds to the minor groove of B-DNA. medchemexpress.comnih.govtargetmol.com The minor groove is typically narrower and presents a distinct array of functional groups compared to the major groove, providing a suitable docking site for small molecules like duocarmycins. mdpi.comannualreviews.org The lipophilic, curved shape of the duocarmycin molecule is complementary to the contour of the minor groove, facilitating a snug fit. medchemexpress.comannualreviews.org This binding displaces a structured spine of water molecules that normally resides in the minor groove of A-T rich regions. mdpi.com
A hallmark of the duocarmycins is their remarkable sequence selectivity, preferentially targeting adenine-thymine (A-T) rich regions of DNA. medchemexpress.comnih.govmedchemexpress.com This specificity is not random; extensive research has demonstrated a high selectivity for adenine (B156593) residues that are preceded by two 5'-A or -T bases. mdpi.com The most preferred alkylation sequence is often reported as 5'-AAA. mdpi.com
This selectivity is governed by the specific electronic and steric properties of the DNA sequence at the binding site. mdpi.com The shape and electrostatic potential of the minor groove in A-T rich tracts, which can be particularly narrow, create a favorable environment for the binding of the duocarmycin molecule. mdpi.comannualreviews.org This precise positioning within the minor groove aligns the reactive cyclopropane (B1198618) ring of the alkylating subunit with the target adenine nucleobase, setting the stage for covalent modification. nih.govresearchgate.net
Covalent DNA Modification by this compound
Following reversible binding in the minor groove, this compound proceeds to form an irreversible covalent bond with the DNA, a step that is ultimately responsible for its potent cytotoxicity.
The primary site of covalent modification is the N3 atom of adenine. medchemexpress.comnih.govmdpi.comincanthera.com This distinguishes the duocarmycins from many other alkylating agents that typically target the more nucleophilic N7 position of guanine (B1146940). nih.govresearchgate.net The alkylation reaction is a nucleophilic attack launched by the N3-adenine on the least substituted carbon of the duocarmycin's highly strained spirocyclopropylcyclohexadienone moiety. nih.govuea.ac.uk
A "binding-driven bonding" model proposes that the initial non-covalent binding of the duocarmycin molecule into the helical structure of the minor groove induces a critical conformational change in the drug itself. uea.ac.uk This interaction causes a twist between the DNA-binding and alkylating subunits of the duocarmycin. uea.ac.uktu-darmstadt.de This torsional strain disrupts the vinylogous amide system, which in turn activates the electrophilic cyclopropane ring, making it highly susceptible to nucleophilic attack by the adenine. uea.ac.uk The reaction is further propelled by the significant release of ring strain as the three-membered cyclopropane ring opens upon forming the covalent bond with adenine. uea.ac.uk This mechanism of in situ activation ensures that the alkylation is highly specific to DNA, sparing other cellular nucleophiles. nih.gov
The product of the alkylation reaction is a stable, irreversible Duocarmycin DM-DNA adduct. nih.govmdpi.com The formation of these adducts is the direct cause of the compound's cytotoxicity, as they create lesions that disrupt essential DNA-dependent processes. mdpi.com The stability of these adducts means they persist and are not easily repaired by cellular machinery. mdpi.comnih.gov
The presence of these specific adducts can be detected and studied using various biochemical techniques. Gel mobility shift assays, for instance, have been employed to identify proteins that specifically recognize and bind to duocarmycin-damaged DNA. nih.gov One such protein has been named duocarmycin-DNA adduct recognizing protein (DARP), which exhibits a higher affinity for DNA containing duocarmycin adducts compared to undamaged DNA. nih.gov This suggests that the cell can recognize these lesions, even if it cannot efficiently repair them.
| Parameter | Description | Finding |
| Reaction Type | Covalent Modification | Alkylation |
| Target Nucleobase | Purine | Adenine |
| Alkylation Site | Position on Adenine | N3 |
| Bond Stability | Nature of the covalent link | Irreversible |
| Key Structural Feature | Reactive moiety on Duocarmycin | Spirocyclopropylcyclohexadienone |
| Recognition | Cellular response to the adduct | Binding by specific proteins (e.g., DARP) nih.gov |
Enzymatic Activation and Bioreduction of this compound Precursors
While this compound is the active cytotoxic agent, its high potency has driven the development of prodrug strategies to improve its selectivity and therapeutic window. These precursors, or prodrugs, are inactive forms that are designed to be converted into the active Duocarmycin DM under specific physiological conditions, often those prevalent in a tumor microenvironment.
A common strategy involves the use of a seco-duocarmycin form. researchgate.net In these prodrugs, the critical spirocyclopropylcyclohexadienone alkylating unit is masked as a more stable, open-chain precursor. acs.orguea.ac.uk Activation occurs through a "trigger" that unmasks a key functional group, typically a phenol (B47542) or aniline, which then undergoes a spontaneous intramolecular cyclization (Winstein Ar-3′ spirocyclization) to generate the active, DNA-alkylating form. researchgate.netacs.org
Several activation triggers have been explored:
Enzymatic Activation: Prodrugs have been designed to be substrates for enzymes that are overexpressed in cancer cells. For instance, glycosidic prodrugs can be cleaved by β-glucuronidase, an enzyme often found at elevated levels in tumor microenvironments. Other designs target the cytochrome P450 enzyme system for biooxidation or the thioredoxin (Trx) reductase system for bioreduction. ucl.ac.ukresearchgate.net Recent studies have also identified a cytosolic cysteine-based enzyme, preferentially active in cancer cells, that can activate N-Acyl O-Aminophenol duocarmycin prodrugs. acs.org
Light-Based Activation: Innovative approaches include the development of prodrugs that can be activated by external stimuli, such as near-infrared (NIR) light, allowing for precise spatial and temporal control over drug activation. nih.govacs.org
These prodrug strategies aim to ensure that the highly potent Duocarmycin DM is generated preferentially at the tumor site, thereby minimizing damage to healthy tissues.
Molecular Pathways Affected by this compound-Induced DNA Damage
The extensive DNA damage caused by this compound, particularly the formation of DSBs, initiates a complex network of cellular signaling pathways designed to address the damage. nih.gov However, the irreversible nature of the duocarmycin adducts often means the damage is beyond repair, pushing the cell towards programmed cell death. nih.govresearchgate.net
Activation of DNA Damage Response (DDR) Signaling Cascades (e.g., ATM, ATR, Chk1/2)
The cell's primary surveillance system for DNA damage involves the DNA Damage Response (DDR) pathway. The presence of DSBs and stalled replication forks activates key sensor kinases, primarily Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). mdpi.comnih.gov
Once activated, ATM and ATR phosphorylate and activate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2. mdpi.comnih.gov This signaling cascade has several major outcomes:
Cell Cycle Arrest: A primary response is the activation of cell cycle checkpoints, which halt cell division to prevent the propagation of damaged DNA to daughter cells. mdpi.com Duocarmycin-induced damage typically causes a robust arrest at the G2/M phase of the cell cycle. researchgate.netnih.gov
Recruitment of Repair Machinery: The DDR signaling helps to recruit DNA repair proteins to the site of damage.
Apoptosis Initiation: If the damage is too severe to be repaired, the DDR pathway can signal for the cell to undergo apoptosis. mdpi.com
The critical role of the ATR-Chk1 pathway in responding to duocarmycin-induced damage is highlighted by research showing that combining duocarmycin-based agents with ATR inhibitors leads to a highly synergistic increase in cancer cell death. google.com
Induction of Apoptosis and Necroptosis Pathways via this compound
When DNA damage is irreparable, the cell initiates programmed cell death to eliminate itself. The primary mechanism of cell death induced by duocarmycins is apoptosis. researchgate.netnih.gov
The DDR cascade is directly linked to the apoptotic machinery. The activation of ATM/ATR can lead to the stabilization and activation of the tumor suppressor protein p53. mdpi.com Activated p53 then functions as a transcription factor, upregulating the expression of pro-apoptotic proteins such as BAX and PUMA, which are key effectors of the mitochondrial (intrinsic) pathway of apoptosis. mdpi.com RNA sequencing analyses have confirmed that duocarmycin treatment regulates genes associated with key cellular processes including the G2/M checkpoint, DNA repair, and apoptosis. researchgate.netresearchgate.net
While apoptosis is the predominant cell death pathway, some studies suggest other mechanisms may also be involved. nih.gov However, research into the induction of necroptosis, a form of programmed necrosis, by Duocarmycin DM is limited, with one study in glioblastoma cells indicating that a duocarmycin prodrug induces minimal necrosis. researchgate.net The primary and most well-documented lethal outcome of Duocarmycin DM-induced DNA damage is the activation of apoptosis.
Cellular Responses and Biological Effects Induced by Duocarmycin Dm Free Base
Cell Cycle Arrest Induced by Duocarmycin DM Free Base
The presence of DNA damage, such as the adducts formed by duocarmycin DM, activates DNA damage checkpoint (DDC) responses. nih.gov These checkpoints are critical surveillance mechanisms that halt the progression of the cell cycle to allow time for DNA repair. nih.gov If the damage is too severe to be repaired, these checkpoints can signal for the cell's destruction. nih.gov Duocarmycin and its analogs have been shown to induce cell cycle arrest at multiple phases, effectively preventing damaged cells from proliferating. nih.govnih.gov
The G1/S checkpoint controls the transition from the first gap phase (G1) to the synthesis phase (S), ensuring that DNA is intact before replication begins. Duocarmycin analogs have demonstrated effects on this critical transition. For instance, studies on the analog adozelesin (B1194604) revealed that cells in the late G1 and mid-S phases were the most sensitive to its cytotoxic effects. nih.gov In HCT116 cells, adozelesin caused a transient S phase block and an increase in the induction of p53 and p21, key proteins that regulate the G1/S checkpoint. nih.gov Similarly, while the most prominent effect of duocarmycin SA (DSA) on acute myeloid leukemia (AML) cell lines was a G2/M arrest, the cells also exhibited an initial arrest in the G0/G1 and S-phases. nih.gov
The G2/M checkpoint is a crucial control point that prevents cells with damaged DNA from entering mitosis (M phase). A significant and commonly observed effect of duocarmycins is the induction of a robust G2/M phase arrest. nih.govnih.gov This arrest is a direct consequence of the DNA damage inflicted by the compound. nih.gov Studies using duocarmycin SA on human AML cell lines, Molm-14 and HL-60, demonstrated a definitive cell cycle arrest at the G2/M phase. nih.govresearchgate.net This G2/M block is a key component of the cellular response to duocarmycin-induced DNA damage. nih.gov The ability to arrest cells in the G2 phase is also therapeutically relevant, as this phase of the cell cycle is the most sensitive to radiation, suggesting a potential synergistic effect when combining duocarmycin with radiotherapy. nih.gov
| Duocarmycin Analog | Cell Line(s) | Observed Checkpoint Activation | Key Molecular Events |
| Adozelesin | V79 (Chinese Hamster) | S-phase slowing, G2/M block | - |
| Adozelesin | HCT116 | Transient S-phase block, G2/M arrest | Increased induction of p53 and p21 |
| Duocarmycin SA (DSA) | Molm-14, HL-60 (AML) | G0/G1 and S-phase arrest, followed by a permanent G2/M arrest | Activation of DNA damage checkpoint (DDC) response |
Programmed Cell Death Mechanisms Triggered by this compound
When DNA damage induced by agents like duocarmycin DM is irreparable, cellular machinery activates programmed cell death pathways to eliminate the compromised cell. This process is essential for preventing the propagation of cells with potentially oncogenic mutations. The primary mechanism of cell death induced by duocarmycins is apoptosis. mdpi.comnih.gov
Duocarmycin-induced DNA damage is a potent trigger for apoptosis. mdpi.com The cellular response involves the activation of specific signaling pathways that converge to execute the apoptotic program. Research on duocarmycin analogs shows the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov Treatment of HLC-2 cells with a duocarmycin analog led to the activation of the ATM-Chk2-p53 pathway, a classic DNA damage response cascade. nih.gov This activation was associated with mitochondrial dysfunction, an increased expression of the pro-apoptotic protein Bax, and the subsequent cleavage (activation) of caspase-9 and caspase-3. nih.gov Caspase-3 is a key executioner caspase that dismantles the cell, and its activation is a hallmark of apoptosis. The observation of internucleosomal DNA fragmentation in multiples of approximately 200 base pairs in cells exposed to duocarmycins further confirms the induction of apoptosis. researchgate.net In HCT116 cells, the analog adozelesin was found to primarily induce apoptosis as its mechanism of decreasing tumor cell proliferation. nih.gov
| Pathway Component | Role in Apoptosis | Observation in Response to Duocarmycin Analogs |
| ATM/Chk2/p53 | Senses DNA damage and signals for apoptosis or cell cycle arrest | Pathway activation observed following treatment |
| Bax | Pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization | Increased expression linked to mitochondrial dysfunction |
| Caspase-9 | Initiator caspase in the intrinsic pathway, activated following mitochondrial signals | Cleavage (activation) observed |
| Caspase-3 | Executioner caspase that cleaves cellular substrates to carry out apoptosis | Cleavage (activation) observed |
Information regarding the specific modulation of autophagy by this compound is not detailed in the available research findings.
Effects of this compound on Gene Expression Profiles
This compound, a potent DNA alkylating agent, exerts its biological effects primarily through covalent bonding with DNA. nih.govnih.gov This interaction with the genetic material inevitably triggers significant alterations in gene expression profiles as the cell responds to DNA damage and the disruption of normal transcriptional processes. nih.govnih.gov As a member of the duocarmycin family, which is known to bind to the minor groove of DNA and alkylate adenine (B156593) bases, this compound can physically obstruct the machinery of transcription, leading to a cascade of downstream cellular responses. nih.govresearchgate.net The cellular reaction to this DNA damage involves the activation of complex signaling pathways aimed at repairing the DNA, halting the cell cycle to prevent the propagation of damaged genetic material, and, if the damage is too severe, initiating programmed cell death (apoptosis). nih.govmdpi.com These responses are orchestrated by dynamic changes in the expression of a multitude of genes.
While comprehensive transcriptomic data specifically for this compound is limited in publicly accessible research, the effects of closely related duocarmycin analogs, such as Duocarmycin SA (DSA), have been investigated, providing insights into the likely gene expression changes induced by this class of compounds. nih.govmdpi.com Studies involving RNA sequencing of cancer cell lines treated with DSA have revealed significant alterations in the expression of genes involved in critical cellular processes. nih.govmdpi.com
The primary mechanism of action of duocarmycins, DNA alkylation, is known to induce DNA double-strand breaks. mdpi.com This damage activates a DNA damage checkpoint response, which in turn leads to changes in the expression of genes that govern the cell cycle and DNA repair. mdpi.com For instance, in acute myeloid leukemia (AML) cell lines, treatment with DSA has been shown to regulate genes associated with the G2/M checkpoint, DNA repair, and apoptosis. nih.govmdpi.com
A comparative analysis between DSA-sensitive and DSA-resistant AML cell lines highlighted differential expression of key DNA repair genes. nih.gov In resistant cells, an upregulation of genes such as RFC5, RFC2, PCNA, RPA2, RAD51, and FEN1 was observed, suggesting an enhanced DNA repair capacity. nih.gov Conversely, the downregulation of these genes in sensitive cells points to a compromised ability to repair DNA damage, rendering them more susceptible to apoptosis. nih.gov
Below is a table summarizing the genes found to be differentially expressed in response to Duocarmycin SA, which can be considered indicative of the potential transcriptomic impact of this compound.
| Gene | Function | Implication of Expression Change |
| RFC5 | DNA repair | Upregulation may contribute to resistance. |
| RFC2 | DNA repair | Upregulation may contribute to resistance. |
| PCNA | DNA replication and repair | Upregulation may contribute to resistance. |
| RPA2 | DNA repair | Upregulation may contribute to resistance. |
| RAD51 | Homologous recombination and DNA repair | Upregulation may contribute to resistance. |
| FEN1 | DNA repair | Upregulation may contribute to resistance. |
These findings underscore the profound impact of the duocarmycin class of compounds on the cellular transcriptome, primarily centered around the DNA damage response. The specific gene expression signature induced by this compound is expected to be largely dictated by the cellular context and the specific DNA repair capabilities of the target cells.
Currently, there is a lack of specific scientific literature detailing the epigenetic modifications directly induced by this compound. While it is known that some DNA alkylating agents can influence epigenetic landscapes, including DNA methylation and histone modifications, dedicated studies on this compound in this context have not been published. Therefore, a detailed account of its specific effects on the epigenome cannot be provided at this time.
Mechanisms of Cellular Resistance to Duocarmycin Dm Free Base
Alterations in DNA Repair Pathways Influencing Duocarmycin DM Free Base Efficacy
Duocarmycin DM exerts its cytotoxic effects by binding to the minor groove of DNA and alkylating adenine (B156593) bases, leading to DNA damage and subsequent cell death. nih.gov Consequently, the cellular DNA damage response (DDR) network, particularly the DNA repair pathways, plays a pivotal role in determining the sensitivity or resistance of cancer cells to this agent.
Role of Nucleotide Excision Repair (NER) in this compound Resistance
The Nucleotide Excision Repair (NER) pathway is a crucial mechanism for the removal of bulky, helix-distorting DNA lesions, including the adducts formed by Duocarmycin DM and its analogs. nih.govaacrjournals.org Studies have demonstrated that functional NER is a significant contributor to resistance against this class of compounds. The NER machinery recognizes the Duocarmycin-DNA adduct, excises the damaged DNA segment, and synthesizes a new, error-free strand, thereby mitigating the cytotoxic effects of the drug. nih.gov
Preclinical evidence suggests that cancer cells with proficient NER are less sensitive to Duocarmycin analogs. Conversely, cells with deficiencies in NER components exhibit heightened sensitivity to these agents. nih.gov This underscores the central role of NER in repairing Duocarmycin-induced damage and conferring resistance.
Mismatch Repair (MMR) Mechanisms and Response to this compound
The Mismatch Repair (MMR) system is primarily responsible for correcting base-base mismatches and small insertion-deletion loops that arise during DNA replication. While its direct role in the repair of Duocarmycin-DNA adducts is less established than that of NER, the MMR pathway is integral to the cellular response to certain types of DNA damage and can influence drug sensitivity. mdpi.com
Deficiencies in MMR are a known cause of resistance to various DNA-damaging agents. nih.gov In the context of Duocarmycin DM, while direct evidence is still emerging, it is plausible that a deficient MMR system could contribute to a "damage-tolerant" phenotype, allowing cells to bypass the cytotoxic lesions induced by the drug. Furthermore, some studies suggest that MMR proteins can act as damage sensors, triggering downstream signaling cascades that lead to cell cycle arrest and apoptosis. nih.govnih.gov Therefore, a loss of MMR function could abrogate these critical cell fate decisions, promoting cell survival in the presence of Duocarmycin-induced DNA damage.
Table 1: Key DNA Repair Pathways Implicated in Duocarmycin DM Resistance
| DNA Repair Pathway | Role in Duocarmycin DM Resistance | Key Proteins/Mechanisms |
| Nucleotide Excision Repair (NER) | Primary pathway for the removal of bulky Duocarmycin-DNA adducts. Proficient NER is a major mechanism of resistance. nih.gov | Recognition of DNA distortion, excision of the damaged segment, and resynthesis of the correct DNA sequence. |
| Mismatch Repair (MMR) | Potential role in recognizing DNA damage and triggering downstream signaling for apoptosis. nih.govnih.gov MMR deficiency may lead to a damage-tolerant phenotype. nih.gov | Recognition of base mismatches and small insertions/deletions. Interaction with cell cycle checkpoint and apoptotic pathways. |
Modulation of Cellular Uptake and Efflux Mechanisms Affecting this compound Accumulation
The intracellular concentration of Duocarmycin DM is a critical determinant of its cytotoxicity. Alterations in cellular uptake and efflux mechanisms can significantly impact drug accumulation and, consequently, therapeutic efficacy. A common mechanism of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.gov
However, studies have indicated that Duocarmycin DM is not a substrate for some of the most well-characterized ABC transporters, such as P-glycoprotein (P-gp/ABCB1). mdpi.com This suggests that the classic P-gp-mediated efflux mechanism may not be a primary driver of resistance to Duocarmycin DM.
Conversely, while efflux may not be a major factor, alterations in cellular uptake could potentially contribute to resistance. Reduced expression or function of transporters responsible for the influx of Duocarmycin DM into the cell would lead to lower intracellular drug concentrations and diminished cytotoxic effects. However, the specific transporters involved in the uptake of Duocarmycin DM have not been fully elucidated, and further research is needed to clarify the role of altered drug influx in resistance.
Detoxification and Metabolic Inactivation Pathways of this compound
Metabolic inactivation represents another potential mechanism of resistance to Duocarmycin DM. The cytochrome P450 (CYP) family of enzymes plays a crucial role in the metabolism and detoxification of a wide range of xenobiotics, including anticancer drugs. nih.gov
Research has shown that certain CYP isoforms can metabolize prodrug versions of duocarmycins. nih.govresearchgate.net This enzymatic activity can either activate the prodrug to its cytotoxic form or, conversely, inactivate the active drug, rendering it harmless to the cell. Upregulation of specific CYP enzymes capable of metabolizing and detoxifying Duocarmycin DM in cancer cells could therefore represent a significant resistance mechanism. By efficiently converting the drug into inactive metabolites, cancer cells can prevent the accumulation of the active compound and evade its cytotoxic effects. However, direct evidence demonstrating the upregulation of specific CYP enzymes in Duocarmycin DM-resistant preclinical models is still limited.
Genomic and Epigenomic Adaptations Leading to this compound Resistance
The development of drug resistance is often driven by genomic and epigenomic alterations that provide a survival advantage to cancer cells under therapeutic pressure. These adaptations can be multifaceted and are not yet fully characterized for this compound.
Genomic adaptations may include mutations in genes involved in the drug's target pathway or in DNA repair processes. For instance, mutations that enhance the efficiency of DNA repair pathways, such as NER, could lead to more effective removal of Duocarmycin-DNA adducts and thereby confer resistance.
Epigenetic modifications, such as DNA methylation and histone modifications, can also play a significant role in the development of drug resistance by altering gene expression patterns. frontiersin.orgresearchgate.net For example, the epigenetic silencing of tumor suppressor genes or genes involved in pro-apoptotic pathways could render cells more resistant to the cytotoxic effects of Duocarmycin DM. Conversely, the epigenetic activation of genes that promote cell survival or drug detoxification could also contribute to a resistant phenotype. A potential parallel mechanism is the epigenetic silencing of MMR genes, such as MSH2, which has been observed to confer resistance to other DNA-damaging agents like doxorubicin. mdpi.com While plausible, the specific epigenetic changes that drive resistance to Duocarmycin DM remain an active area of investigation.
Table 2: Potential Genomic and Epigenomic Adaptations in Duocarmycin DM Resistance
| Type of Adaptation | Potential Mechanism of Resistance |
| Genomic | Mutations in genes involved in DNA repair pathways (e.g., NER, MMR) that enhance their function. |
| Epigenomic | Epigenetic silencing of pro-apoptotic genes or tumor suppressor genes. frontiersin.orgresearchgate.net |
| Epigenetic activation of pro-survival genes or genes involved in drug metabolism. | |
| Epigenetic silencing of DNA repair genes (e.g., MSH2) leading to a damage-tolerant phenotype. mdpi.com |
Strategies to Circumvent Resistance to this compound in Preclinical Models
Overcoming resistance to Duocarmycin DM is a key focus of ongoing preclinical research. Several promising strategies are being explored to enhance the therapeutic efficacy of this potent agent.
One of the most advanced strategies is the development of antibody-drug conjugates (ADCs) . nih.govresearchgate.net By linking Duocarmycin DM to a monoclonal antibody that targets a tumor-specific antigen, ADCs can deliver the cytotoxic payload directly to cancer cells, thereby increasing the local drug concentration and minimizing systemic toxicity. medchemexpress.com This targeted delivery can help overcome resistance mechanisms that rely on reduced drug uptake.
Combination therapies represent another important approach. Combining Duocarmycin DM with inhibitors of DNA damage response pathways, such as ATR (Ataxia Telangiectasia and Rad3-related) or PARP (Poly (ADP-ribose) polymerase) inhibitors, has shown synergistic effects in preclinical models. researchgate.net These inhibitors can compromise the cancer cell's ability to repair Duocarmycin-induced DNA damage, thereby re-sensitizing resistant cells to the drug. The combination of Duocarmycin with radiation therapy is also being investigated, as Duocarmycin can act as a radiosensitizer. nih.gov
The use of novel drug delivery systems , such as nanoparticles, is also being explored to improve the pharmacokinetic properties of Duocarmycin DM and enhance its delivery to tumor tissues. nih.gov These systems can protect the drug from premature degradation and metabolism, and facilitate its accumulation at the tumor site.
Finally, the use of patient-derived xenograft (PDX) models is becoming increasingly important in studying and overcoming drug resistance. targetmol.comnih.gov PDX models, which are derived from patient tumors and implanted into immunodeficient mice, can more accurately recapitulate the heterogeneity and drug resistance profiles of human cancers. These models provide a valuable platform for testing the efficacy of novel therapeutic strategies designed to circumvent Duocarmycin DM resistance.
Table 3: Preclinical Strategies to Overcome Duocarmycin DM Resistance
| Strategy | Mechanism of Action |
| Antibody-Drug Conjugates (ADCs) | Targeted delivery of Duocarmycin DM to tumor cells, increasing local drug concentration and reducing systemic toxicity. nih.govresearchgate.netmedchemexpress.com |
| Combination Therapy | Synergistic effects with inhibitors of DNA damage response pathways (e.g., ATR, PARP inhibitors) to impair DNA repair. researchgate.net |
| Use as a radiosensitizer in combination with radiation therapy. nih.gov | |
| Novel Drug Delivery Systems | Encapsulation in nanoparticles to improve pharmacokinetics and tumor targeting. nih.gov |
| Patient-Derived Xenograft (PDX) Models | Clinically relevant models for studying resistance mechanisms and evaluating novel therapeutic strategies. targetmol.comnih.gov |
Structure Activity Relationship Sar Studies of Duocarmycin Dm Free Base Analogues
Impact of Modifications to the Pyrrolo[2,1-c]benzodiazepine Core of Duocarmycin DM Free Base
The pyrrolo[2,1-c] medchemexpress.comnih.govbenzodiazepine (PBD) moiety is a key structural feature in a class of DNA-interactive antitumor agents that share some mechanistic similarities with duocarmycins, particularly in their ability to bind to the minor groove of DNA. nih.govnih.gov While Duocarmycin DM itself contains a related cyclopropa[c]benz[e]indol-4-one (CBI) core, the principles learned from PBD modifications are highly relevant. nih.gov PBDs exert their biological activity through covalent bonding to DNA, and extensive SAR studies have been conducted on this scaffold. nih.govnih.gov Modifications to this core structure can significantly alter DNA binding properties and subsequent biological effects.
The PBD core is designed to fit snugly within the minor groove of DNA, with a preference for binding to guanine (B1146940) residues within Pu-G-Pu sequences. nih.gov The affinity and sequence specificity of these interactions are influenced by the substitution pattern on both the aromatic A-ring and the pyrrolo C-ring of the PBD structure. nih.gov
Studies on A-ring modified PBD analogues, such as DC-81, have shown that replacing the native benzenoid A-ring with pyridine (B92270), diazine, or pyrimidine (B1678525) rings does not significantly improve DNA binding affinity compared to the parent compound. nih.gov Similarly, adding a fourth ring to create novel dioxolo- or dioxano-pyrrolobenzodiazepine systems did not enhance binding. nih.gov This suggests that the fundamental shape and electronic properties of the benzofused portion of the core are already well-optimized for minor groove recognition. However, conjugating PBDs with polyamide moieties, which are also DNA minor groove binders, can enhance both DNA binding affinity and sequence specificity. nih.gov
The cytotoxicity of PBDs and related compounds is directly linked to their ability to alkylate DNA. nih.gov The electrophilic center responsible for this alkylation is typically an imine or carbinolamine at the N10-C11 position. nih.gov Modifications that affect the stability and reactivity of this electrophilic center have a profound impact on cytotoxicity.
In studies of A-ring-modified PBDs, it was observed that changes that did not improve DNA binding also failed to significantly increase cytotoxicity. nih.gov This highlights the prerequisite of efficient DNA binding for subsequent alkylation and cell killing. However, conjugating PBDs with imidazole- and pyrrole-containing polyamides has been shown to produce compounds with higher cytotoxic activity than natural and other synthetic PBDs. nih.gov The length and type of heterocycle in the polyamide chain play a crucial role in determining the level of cytotoxicity. nih.govresearchgate.net For instance, certain PBD-imidazole polyamide conjugates exhibited a wide spectrum of potent anticancer activity against various human cancer cell lines, including colon, melanoma, renal, and breast cancer. nih.gov
| Modification Type | Example of Modification | Effect on DNA Binding | Effect on Cytotoxicity | Reference |
|---|---|---|---|---|
| A-Ring Replacement | Benzenoid ring replaced with pyridine or pyrimidine | No significant improvement | No significant improvement | nih.gov |
| Addition of Fourth Ring | Dioxolo- or dioxano- ring fusion | No significant improvement | No significant improvement | nih.gov |
| C8-Conjugation | Attachment of imidazole/pyrrole polyamides | Enhanced affinity and specificity | Significantly increased | nih.gov |
| C8-Conjugation | Attachment of glycosylated polyamides | - | Dramatically increased (after hydrolysis) | rsc.org |
Role of the Cyclopropyl (B3062369) Moiety in this compound Activity and Reactivity
The spirocyclopropylcyclohexadienone moiety, specifically the cyclopropane (B1198618) ring, is the pharmacophore responsible for the DNA alkylating activity of duocarmycins. medchemexpress.comnih.gov This structural feature is critical for the potent cytotoxicity of the entire class of compounds. nih.govmdpi.com The activity of Duocarmycin DM is dependent on its curved structure which allows it to bind within the minor groove of DNA, positioning the cyclopropyl ring for reaction. medchemexpress.comnih.gov
The mechanism involves a nucleophilic attack from the N3 position of an adenine (B156593) base in the DNA minor groove on the least substituted carbon of the cyclopropane ring. nih.gov This reaction is irreversible and results in the formation of a covalent adduct between the drug and DNA. mdpi.comnih.gov The formation of this adduct disrupts the DNA architecture, leading to the inhibition of critical cellular processes like replication and transcription, ultimately causing cell death. mdpi.comnih.gov The stability of the cyclopropane ring is a key determinant of reactivity; analogues where this ring is absent, such as the seco-forms, are inactive prodrugs that must first undergo an intramolecular spirocyclization to generate the active cyclopropane electrophile. nih.govnih.gov
Significance of Aromatic Substituents on this compound Biological Potency
The biological potency of duocarmycin analogues is exquisitely sensitive to the nature and position of substituents on their aromatic rings. These substituents can influence both the electronic properties of the molecule, which affect the reactivity of the alkylating subunit, and the steric interactions within the DNA minor groove.
Systematic studies on synthetic analogues based on the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylation subunit have been particularly informative. nih.gov Initial investigations focused on C7-substitution (para to the C4-carbonyl). It was found that electron-withdrawing substituents at this position decrease the vinylogous amide conjugation, making the molecule less stable and more reactive. Conversely, electron-donating substituents increase conjugation and stabilize the alkylating subunit. nih.gov
This leads to a parabolic relationship between the intrinsic reactivity of the analogue and its cytotoxic activity. Extremely reactive or overly stable analogues tend to be less potent. The most potent compounds occupy a "sweet spot" of reactivity. For instance, in a series of C7-substituted CBI derivatives, the trend in reactivity was found to be the inverse of the trend in cytotoxicity. However, for a different series of unusually stable N-aryl-CBI derivatives, the more reactive compounds exhibited more potent activity, completing the other side of the parabolic curve. nih.gov
| Substituent Position | Substituent Type | Effect on Reactivity (Stability) | Effect on Cytotoxicity | Reference |
|---|---|---|---|---|
| C7 (para to carbonyl) | Electron-withdrawing | Increased (Less Stable) | Decreased | nih.gov |
| C7 (para to carbonyl) | Electron-donating | Decreased (More Stable) | Increased (up to a point) | nih.gov |
| N-Aryl (para position) | Electron-withdrawing | Increased (Less Stable) | Increased | nih.gov |
| N-Aryl (para position) | Electron-donating | Decreased (More Stable) | Decreased | nih.gov |
Linker Attachment Site and its Implications for this compound Conjugate Efficacy
For use in antibody-drug conjugates (ADCs), Duocarmycin DM is typically incorporated in its inactive seco-prodrug form and attached to an antibody via a linker. nih.govresearchgate.net The choice of attachment site and the nature of the linker are critical for the stability, efficacy, and therapeutic index of the resulting ADC.
Research into the development of duocarmycin-based ADCs has shown that attaching the linker to the hydroxyl group of the DNA-alkylating moiety is generally favored over attachment to the DNA-binding moiety. nih.govresearchgate.net This approach has been found to yield ADCs with more consistent in vitro cytotoxicity and excellent stability in human plasma. nih.govresearchgate.net
The linker itself is often designed to be cleaved specifically within the target cancer cell, releasing the active payload. A common strategy involves using a valine-citrulline (vc) peptide linker, which is susceptible to cleavage by lysosomal enzymes like cathepsin B. This ensures that the highly potent duocarmycin is released from its prodrug form only after the ADC has been internalized by the target cell, thereby minimizing systemic toxicity. The linker can also incorporate components like polyethylene (B3416737) glycol (PEG) to enhance solubility and improve the pharmacokinetic properties of the ADC.
Two general design strategies for duocarmycin ADCs have emerged:
Type A: The seco-duocarmycin phenol (B47542) is masked with a linker conjugated to the antibody. Cleavage of the linker inside the cell liberates the phenol, triggering the spirocyclization that activates the payload. nih.gov
Type B: A phenolic prodrug of the duocarmycin is attached to the antibody via a peripheral site. This design offers an additional layer of selectivity. nih.gov
The ultimate efficacy of the ADC is a balance between the potency of the duocarmycin payload, the stability of the linker in circulation, the efficiency of its cleavage at the target site, and the drug-to-antibody ratio (DAR). nih.gov
Computational Chemistry Approaches to this compound SAR Prediction
Computational chemistry has become an indispensable tool in modern drug discovery for predicting the properties of molecules and establishing structure-activity relationships, thereby reducing the time and cost of developing new drugs. nih.govbeilstein-journals.org These methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can be applied to the study of Duocarmycin DM analogues. nih.govprotoqsar.com
QSAR models are statistical and machine learning methods that correlate calculated molecular descriptors (e.g., physicochemical properties, quantum chemical parameters) with observed biological activity. nih.govprotoqsar.com For Duocarmycin DM analogues, a QSAR model could be developed to predict cytotoxicity (e.g., IC50 values) based on descriptors that quantify electronic effects of substituents, molecular shape, and hydrophobicity. Such models can help prioritize the synthesis of novel analogues with potentially higher potency. nih.gov
Molecular Docking is a structure-based method used to predict the preferred orientation of a ligand when bound to a target receptor. beilstein-journals.org In the case of Duocarmycin DM, docking simulations can be performed to model the interaction of various analogues within the DNA minor groove. nih.gov These simulations can provide insights into:
The binding energy of the analogue to specific DNA sequences.
The key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.
How structural modifications affect the conformation and positioning of the cyclopropyl moiety relative to the target adenine base for alkylation.
By combining these computational approaches, researchers can build predictive models that rationalize the observed SAR of existing Duocarmycin DM analogues and guide the design of new compounds with improved therapeutic profiles. beilstein-journals.org
Preclinical Research Applications and Derivatization of Duocarmycin Dm Free Base
Application of Duocarmycin DM Free Base in Targeted Delivery Systems (beyond ADCs)
While the vast majority of preclinical development involving duocarmycin DM has focused on its use as an ADC payload, some research has explored alternative targeted delivery strategies. nih.govnih.gov
The encapsulation of potent cytotoxic agents into nanoparticles, such as liposomes or solid lipid nanoparticles, is a well-established strategy to improve drug delivery, enhance stability, and reduce off-target toxicity. mdpi.com This approach can utilize passive targeting through the enhanced permeability and retention (EPR) effect in tumors or active targeting by functionalizing the nanoparticle surface with ligands. mdpi.com
However, published preclinical research focusing specifically on the direct encapsulation of this compound into nanoparticle systems is limited. The development of duocarmycin-based therapeutics has been overwhelmingly concentrated on the ADC platform. nih.govnih.gov One alternative targeted approach that has been explored involves conjugating duocarmycin DM to a heptamethine cyanine (B1664457) molecule. researchgate.net This conjugate can be activated by near-infrared (NIR) light, allowing for precise, spatially-controlled release of the cytotoxic agent in a tumor following external irradiation. researchgate.net This "photocaging" strategy represents a different form of targeted delivery but does not involve nanoparticle encapsulation. The scarcity of literature on Duocarmycin DM-loaded nanoparticles suggests that its derivatization for covalent attachment to antibodies via linkers has been the most pursued strategy in preclinical development.
Polymer Conjugation Research of this compound
This compound and its analogues are highly potent cytotoxic agents, making them attractive payloads for targeted drug delivery systems. wikipedia.org A primary focus of polymer conjugation research has been the development of antibody-drug conjugates (ADCs). nih.govcreative-diagnostics.com ADCs utilize the specificity of a monoclonal antibody to deliver the potent duocarmycin payload directly to cancer cells that overexpress a particular antigen on their surface. creative-diagnostics.commdpi.com This strategy aims to increase the therapeutic window by maximizing the concentration of the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues. wikipedia.orgmdpi.com
The conjugation of duocarmycin derivatives to antibodies is a key area of investigation. creative-diagnostics.com Research has explored different linker technologies to attach the duocarmycin payload to the antibody. wikipedia.org These linkers are designed to be stable in circulation but to release the active drug once the ADC has been internalized by the target cancer cell. creative-diagnostics.com For instance, scientists have developed unique linkers that connect to a hydroxyl group on the duocarmycin derivative, which is crucial for its biological activity. wikipedia.org This approach helps to ensure the payload remains inactive until it reaches its intended target. nih.gov
Preclinical studies on duocarmycin-based ADCs have shown promising results. nih.govmdpi.com For example, trastuzumab-duocarmycin (also known as SYD985) is an ADC where a duocarmycin analogue is linked to the HER2-targeting antibody trastuzumab. researchgate.net This conjugate has demonstrated potent anti-tumor activity in preclinical models. creative-diagnostics.com Over 15 duocarmycin-based ADCs have been evaluated in preclinical studies, with some advancing to clinical trials, underscoring the potential of this polymer conjugation strategy. creative-diagnostics.com
This compound as a Research Tool for DNA Damage Studies
This compound serves as a valuable research tool for studying DNA damage and its cellular consequences due to its specific mechanism of action. nih.gov It belongs to a class of DNA minor groove, AT-sequence selective, and adenine-N3 alkylating agents. medchemexpress.combenthamscience.com Its characteristic curved indole (B1671886) structure allows it to bind within the minor groove of DNA, where its spirocyclopropylcyclohexadienone electrophile alkylates the N3 position of adenine (B156593). medchemexpress.comtargetmol.com This irreversible alkylation of DNA creates a covalent adduct, disrupting the DNA's architecture and interfering with essential cellular processes like replication and transcription, ultimately leading to cell death. wikipedia.orgnih.govcreative-diagnostics.com
The potent and specific nature of the DNA lesions induced by duocarmycin makes it an excellent agent for investigating the cellular response to DNA damage. nih.gov Researchers use duocarmycin to induce DNA double-strand breaks (DSBs) and study the subsequent activation of DNA damage checkpoints and repair pathways. nih.govmdpi.com For example, the formation of DSBs following duocarmycin treatment leads to the phosphorylation of the histone variant H2A.X, creating γH2A.X foci at the damage sites, which is a key marker of the DNA damage response. mdpi.com By inducing this damage, scientists can explore how cells arrest their cell cycle, typically at the G2/M phase, to allow time for DNA repair or, if the damage is too severe, to initiate apoptosis. nih.govmdpi.com
Cell Line Development for Resistance Mechanism Investigations to this compound
The high potency of duocarmycin and its derivatives has prompted research into potential mechanisms of resistance. nih.gov Cancer cells can develop resistance to DNA-damaging agents by upregulating DNA repair pathways. nih.gov To investigate these mechanisms, researchers utilize various cancer cell lines and compare their sensitivities to duocarmycin. nih.govmedchemexpress.com
For example, studies comparing the response of different acute myeloid leukemia (AML) cell lines, such as Molm-14 and HL-60, to duocarmycin SA (DSA) have revealed differences in sensitivity. nih.gov The varying IC50 values between cell lines suggest inherent differences in their ability to process the drug or repair the DNA damage it causes. nih.gov By analyzing the gene expression profiles of sensitive versus more resistant cell lines after treatment, researchers can identify specific genes and pathways associated with the resistance phenotype. nih.gov This approach can highlight the role of specific DNA repair mechanisms or drug efflux pumps in conferring resistance. creative-diagnostics.com The development and characterization of cell lines with acquired resistance to duocarmycin through prolonged exposure could further elucidate the specific mutations or expression changes that allow cancer cells to survive this potent class of compounds. Duocarmycin analogues have shown effectiveness against multi-drug resistant (MDR) models, suggesting they may not be substrates for common drug efflux pumps. wikipedia.orgcreative-diagnostics.com
| Cell Line | Cancer Type | Compound | IC50 Value (pM) |
|---|---|---|---|
| HT-29 | Colon Carcinoma | Duocarmycin | 22 |
| CL1-5 | Lung Carcinoma | Duocarmycin | 13.8 |
| Caski | Cervical Cancer | Duocarmycin | 3.87 |
| EJ | Bladder Carcinoma | Duocarmycin | 15.4 |
| LS174T | Colon Carcinoma | Duocarmycin | 7.31 |
Data sourced from MedchemExpress. medchemexpress.com
Prodrug Concepts and Preclinical Evaluation of this compound Derivatives (e.g., enzyme-activated prodrugs for selective activation in research models)
To mitigate the systemic toxicity of highly potent duocarmycin analogues, various prodrug strategies have been developed and evaluated in preclinical models. ucl.ac.ukchemrxiv.org A common approach involves modifying the duocarmycin structure to create an inactive form, known as a seco-duocarmycin, which can be selectively activated at the tumor site. researchgate.netnih.gov This strategy often involves masking the phenolic hydroxyl group, which is crucial for the intramolecular cyclization that forms the active, DNA-alkylating spirocyclopropane moiety. nih.govucl.ac.uk
One major area of research is enzyme-activated prodrugs, designed for use in approaches like antibody-directed enzyme prodrug therapy (ADEPT). nih.gov In this concept, an antibody-enzyme conjugate is first administered to localize an enzyme to the tumor. Subsequently, a non-toxic duocarmycin prodrug is given, which is then converted into its highly cytotoxic form only at the tumor site by the localized enzyme. nih.gov
Glycosidic prodrugs are a prominent example, where a sugar moiety is attached to the phenolic hydroxyl group of a seco-duocarmycin analogue. mdpi.com These prodrugs are significantly less cytotoxic than the parent drug but can be activated by specific glycosidases, such as β-glucuronidase, which is often present at elevated levels in the tumor microenvironment. nih.gov Preclinical evaluations have demonstrated the effectiveness of this approach. For example, a glucuronide prodrug of a duocarmycin derivative (4a) showed a dramatic increase in cytotoxicity in the presence of β-glucuronidase, with its IC50 value dropping from 610 nM to 0.9 nM. nih.gov This represents a nearly 700-fold increase in potency upon enzymatic activation. nih.gov Similar concepts have been explored with other sugar moieties, such as α-mannoside, to optimize stability, solubility, and activation efficiency. nih.gov
Other prodrug strategies include designing derivatives that can be activated by cytochrome P450 enzymes, which can be overexpressed in some tumors. ucl.ac.uk Deshydroxy duocarmycin derivatives have been synthesized as potential bio-oxidatively activated prodrugs. These compounds showed significantly lower cytotoxicity compared to active duocarmycin analogues but regained their DNA alkylating properties after incubation with liver microsomes containing cytochrome P450 enzymes. ucl.ac.uk
| Prodrug | Activating Enzyme | IC50 without Enzyme (nM) | IC50 with Enzyme (nM) | Potency Increase (QIC50) |
|---|---|---|---|---|
| Glucuronide Prodrug (4a) | β-Glucuronidase | 610 | 0.9 | ~700-fold |
| Glucuronide Methyl Ester Prodrug (4b) | β-Glucuronidase | 3300 | 2.1 | ~1600-fold |
| α-Mannoside Prodrug (22) | α-Mannosidase | - | - | 4500-fold |
Data compiled from studies on duocarmycin-based prodrugs. nih.govnih.gov
Analytical Methodologies for Duocarmycin Dm Free Base Research
Spectroscopic Characterization Techniques for Duocarmycin DM Free Base and its DNA Adducts
Spectroscopic methods are fundamental to understanding the molecular properties of this compound and its covalent adducts with DNA. These techniques provide critical information on the compound's structure, its binding to DNA, and the nature of the resulting adducts.
UV-Vis Spectroscopy in this compound-DNA Binding Studies
UV-Vis spectroscopy is a valuable tool for observing the interaction between this compound and DNA. The binding process, which involves the alkylation of DNA, leads to changes in the electronic absorption spectrum of the duocarmycin chromophore. Typically, the formation of a covalent adduct between a duocarmycin analog and DNA results in a bathochromic shift (a shift to longer wavelengths) and often a hypochromic effect (decreased absorbance intensity), which indicates the stabilization of the molecule within the DNA minor groove. nih.gov These spectral changes can be monitored over time to study the kinetics of the alkylation reaction. The binding constant of the interaction can also be calculated from the changes in absorbance at various concentrations of DNA. mdpi.com
Table 1: Representative UV-Vis Spectroscopy Data for Duocarmycin-DNA Interaction
| Parameter | Observation | Significance in Research |
| λmax Shift | Bathochromic shift (redshift) upon DNA binding. | Indicates alteration of the electronic environment of the chromophore, consistent with minor groove binding and adduct formation. |
| Absorbance Change | Hypochromism (decrease in absorbance intensity). | Suggests stabilization of the duocarmycin molecule upon binding to the DNA helix. |
| Binding Constant (Kb) | Calculated from absorbance titration data. | Quantifies the affinity of this compound for its DNA target sequence. |
Mass Spectrometry for this compound Adduct Identification and Quantification
Mass spectrometry (MS) is an indispensable technique for the definitive identification and quantification of this compound-DNA adducts. researchgate.net High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), allows for the precise mass determination of the adducts formed between the drug and DNA fragments. researchgate.net This confirms the covalent nature of the interaction and can help identify the specific site of alkylation on the DNA, which for duocarmycins is the N3 position of adenine (B156593). nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the isolated adduct, providing further structural information that confirms the identity of the modification. researchgate.net
Table 2: Illustrative Mass Spectrometry Data for a Duocarmycin-DNA Adduct
| Analyte | Expected Mass Change | Significance in Research |
| Duocarmycin DM-Adenine Adduct | Increase in mass corresponding to the molecular weight of Duocarmycin DM minus a proton. | Confirms the covalent attachment of the drug to the adenine base. |
| Fragment Ions (MS/MS) | Characteristic fragmentation pattern of the duocarmycin moiety and the adducted nucleoside. | Provides definitive structural confirmation of the adduct and the site of attachment. |
Nuclear Magnetic Resonance (NMR) for this compound Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of this compound and its complexes with DNA. nih.govnih.gov For the free compound, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide information about the chemical environment of each atom, while two-dimensional (2D) NMR techniques (like COSY, HSQC, and HMBC) establish the connectivity between atoms, allowing for a complete and unambiguous assignment of the molecular structure. When studying the DNA adduct, NMR can provide insights into the conformation of the drug within the DNA minor groove and the structural perturbations of the DNA helix upon alkylation. nih.gov
Chromatographic Separation and Purity Assessment of this compound
Chromatographic methods are crucial for the purification, purity analysis, and metabolic profiling of this compound in a research context.
High-Performance Liquid Chromatography (HPLC) Methods for this compound
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its purification. Reversed-phase HPLC is commonly used, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid. Detection is usually performed using a UV detector set at a wavelength where the duocarmycin chromophore has maximum absorbance. The purity is determined by the relative area of the main peak compared to any impurity peaks.
Table 3: Typical HPLC Parameters for this compound Purity Analysis
| Parameter | Typical Condition | Purpose |
| Column | Reversed-phase C18 | Separation based on hydrophobicity. |
| Mobile Phase | Water/Acetonitrile gradient with 0.1% TFA | Elution of the compound and separation from impurities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at the λmax of the compound | Monitors the elution of the compound and impurities. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Metabolite Profiling in Research
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique used for identifying and quantifying metabolites of this compound in biological matrices. nih.govresearchgate.net This is a critical aspect of preclinical research to understand the compound's metabolic fate. nih.gov After administration of the compound to an in vitro (e.g., liver microsomes) or in vivo system, samples are analyzed by LC-MS. The HPLC component separates the parent drug from its metabolites, and the mass spectrometer detects and identifies these metabolites based on their mass-to-charge ratios and fragmentation patterns. researchgate.net This allows for the characterization of metabolic transformations such as hydroxylation, demethylation, or conjugation. researchgate.net
Capillary Electrophoresis (CE) Techniques for this compound Analysis
Capillary Electrophoresis (CE) is a family of powerful separation techniques that utilize an electric field to separate analytes within a narrow capillary tube. Its high efficiency, resolution, and minimal sample consumption make it a valuable tool in pharmaceutical analysis. bohrium.comresearchgate.net While specific applications of CE for the analysis of this compound are not extensively detailed in the available literature, the principles of the technique suggest its potential utility for purity assessment and characterization.
Different modes of CE could be applied. Capillary Zone Electrophoresis (CZE), the most common form, separates ions based on their electrophoretic mobility, which is dependent on the charge-to-size ratio of the molecule. bohrium.com This could be effective for separating this compound from charged impurities or degradation products.
Another relevant technique is Micellar Electrokinetic Chromatography (MEKC), which introduces micelles into the buffer solution. ubaya.ac.id These micelles act as a pseudostationary phase, allowing for the separation of both charged and neutral molecules based on their partitioning between the aqueous buffer and the micelles. This would be particularly useful for analyzing the neutral this compound molecule and distinguishing it from related neutral analogues or impurities. Given that CE has been successfully applied to other complex antibiotics, including those that lack strong chromophores, it stands as a promising, though currently underexplored, methodology for the analytical characterization of this compound. nih.gov
Molecular Biology Techniques for DNA Adduct Quantification Induced by this compound
The biological activity of this compound is derived from its ability to form covalent adducts with DNA. creative-diagnostics.com Duocarmycins bind to the minor groove of DNA and alkylate the N3 position of adenine, particularly within AT-rich sequences. mdpi.comnih.gov This action creates a lesion that distorts the DNA helix, disrupts cellular processes like replication and transcription, and ultimately triggers cell death pathways. creative-diagnostics.comaacrjournals.orgmdpi.com Quantifying the formation of these adducts is crucial for understanding the compound's potency and mechanism of action.
Quantitative Polymerase Chain Reaction (qPCR) can be adapted to quantify DNA damage through methods like the "qPCR stop assay." This technique does not measure the adduct directly but rather its effect on DNA replication. The principle is that a DNA adduct, such as that formed by Duocarmycin DM, can act as a blocking lesion that stalls the progression of DNA polymerase during the PCR amplification process.
In this assay, DNA from treated cells is used as a template for qPCR with primers amplifying a specific genomic region. The presence of adducts within this region will reduce the efficiency of amplification. By comparing the amount of PCR product from treated samples to that from untreated controls, the frequency of polymerase-blocking lesions can be calculated. This method has been successfully used to assess region-specific DNA damage by other AT-selective DNA alkylating agents like bizelesin (B1683896) and adozelesin (B1194604), demonstrating its applicability for quantifying lesions induced by duocarmycin-type compounds. nih.gov The high sensitivity of qPCR allows for the detection of a low frequency of DNA lesions within specific genes or genomic domains. nih.gov
Gel electrophoresis-based assays are fundamental tools for assessing the structural integrity of DNA following exposure to damaging agents like Duocarmycin DM. These methods can detect DNA strand breaks and topological changes resulting from adduct formation.
DNA Unwinding Assay: Duocarmycins bind to the minor groove, which can alter the helical structure of DNA. aacrjournals.org The DNA unwinding assay is designed to detect such topological changes. inspiralis.com In this method, supercoiled plasmid DNA is treated with the test compound and a topoisomerase. If the compound unwinds the DNA, the subsequent action of the topoisomerase will result in a less supercoiled or relaxed plasmid. After removal of the compound and enzyme, the change in DNA topology can be visualized and quantified by agarose (B213101) gel electrophoresis, with unwinding agents causing the formation of supercoiled topoisomers. inspiralis.com
Pulsed-Field Gel Electrophoresis (PFGE): For detecting larger-scale DNA fragmentation, such as double-strand breaks, PFGE is employed. This technique can separate very large DNA molecules by periodically changing the orientation of the electric field. Studies on duocarmycin analogues have utilized PFGE to demonstrate the induction of DNA fragmentation in treated cells. mdpi.com
Cell-Based Assays for Cellular Response Evaluation to this compound
Cell-based assays are indispensable for evaluating the ultimate biological impact of this compound. These assays measure key cellular responses, providing data on cytotoxicity, effects on cell proliferation, and the induction of specific cell death pathways.
Cytotoxicity assays are performed to determine the concentration at which a compound inhibits cell growth or kills cells, often expressed as the half-maximal inhibitory concentration (IC₅₀).
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. It measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The amount of formazan produced, which is measured spectrophotometrically, is proportional to the number of living cells. This assay has been extensively used to determine the potent picomolar IC₅₀ values of duocarmycin analogues like Duocarmycin SA in various cancer cell lines. nih.govresearchgate.net
SRB Assay: The Sulforhodamine B (SRB) assay is another robust colorimetric method used for cytotoxicity screening. springernature.comnih.gov This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. creative-bioarray.com The amount of bound dye is directly proportional to the total cellular protein mass, and thus to the cell number. After staining, the protein-bound dye is solubilized and measured. nih.gov The SRB assay is a reliable endpoint assay that is less susceptible to interference from metabolic fluctuations compared to the MTT assay. nih.gov
Research on Duocarmycin DM has demonstrated its extremely potent cytotoxicity against various human cancer cell lines, with IC₅₀ values in the picomolar range.
Table 1: Cytotoxicity of Duocarmycin DM in Human Cancer Cell Lines Data represents the half-maximal inhibitory concentration (IC₅₀) values.
| Cell Line | Cancer Type | IC₅₀ (pM) |
|---|---|---|
| HT-29 | Colon Carcinoma | 22 |
| CL1-5 | Lung Cancer | 13.8 |
| Caski | Cervical Cancer | 3.87 |
| EJ | Bladder Carcinoma | 15.4 |
| LS174T | Colon Carcinoma | 7.31 |
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. It is used to investigate how Duocarmycin DM affects fundamental cellular processes such as cell division and programmed cell death (apoptosis).
Cell Cycle Analysis: The formation of DNA adducts by duocarmycins can trigger DNA damage checkpoints, leading to arrest at specific phases of the cell cycle. To analyze this, cells are treated with the compound, fixed, and stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI). nih.gov The fluorescence intensity of each cell is directly proportional to its DNA content. Flow cytometry analysis of the stained population reveals the distribution of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. Studies on the analogue Duocarmycin SA have shown that it induces a significant arrest of cancer cells in the G2/M phase, preventing them from proceeding into mitosis. mdpi.comresearchgate.net
Apoptosis Analysis: Duocarmycin-induced DNA damage is a potent trigger for apoptosis. A common method to detect and quantify apoptosis is through Annexin V and PI co-staining. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore. By staining cells with fluorescently labeled Annexin V and a viability dye like PI (which only enters cells with compromised membranes), flow cytometry can distinguish between:
Live cells (Annexin V-negative, PI-negative)
Early apoptotic cells (Annexin V-positive, PI-negative)
Late apoptotic or necrotic cells (Annexin V-positive, PI-positive)
Research has confirmed that treatment with Duocarmycin SA leads to a significant, dose-dependent increase in the percentage of apoptotic cells. mdpi.comnih.gov
Table 2: Effects of Duocarmycin SA on Cell Cycle and Apoptosis in AML Cell Lines Illustrative findings from studies on a closely related duocarmycin analogue.
| Cell Line | Assay | Observation | Reference |
|---|---|---|---|
| Molm-14 | Cell Cycle (PI Staining) | Significant increase in G2/M phase population with treatment. | mdpi.com |
| HL-60 | Cell Cycle (PI Staining) | Significant increase in G2/M phase population with treatment. | mdpi.com |
| Molm-14 | Apoptosis (Annexin V Staining) | Dose- and time-dependent increase in early and late apoptotic cells. | nih.gov |
| HL-60 | Apoptosis (Annexin V Staining) | Dose- and time-dependent increase in early and late apoptotic cells. | nih.gov |
Immunofluorescence and Western Blotting for Protein Expression Analysis in this compound Studies
In the investigation of the cellular effects of this compound, a potent DNA alkylating agent, immunofluorescence and Western blotting are indispensable analytical techniques for elucidating changes in protein expression and localization. These immunoassays provide critical insights into the molecular pathways modulated by the compound, particularly those governing the DNA damage response, cell cycle regulation, and apoptosis. While direct studies on this compound are limited in publicly available literature, research on closely related duocarmycin analogues, such as Duocarmycin SA (DSA), seco-duocarmycin SA (seco-DSA), and Duocarmycin A (DUMA), offers a clear framework for the expected protein-level alterations. Given their shared mechanism of action centered on DNA alkylation, the findings from these analogues are highly indicative of the effects of this compound.
Immunofluorescence microscopy is employed to visualize the subcellular localization of specific proteins within cells treated with duocarmycin compounds. This technique allows researchers to observe the translocation of proteins between cellular compartments, such as the movement of DNA repair proteins to the nucleus or the release of cytochrome c from the mitochondria during apoptosis.
Western blotting, on the other hand, is utilized to quantify the relative abundance of specific proteins in cell lysates following treatment. This method is crucial for determining whether this compound upregulates or downregulates the expression of key proteins involved in its mechanism of action.
Detailed Research Findings from Duocarmycin Analogue Studies
Studies on duocarmycin analogues have consistently demonstrated their profound impact on proteins involved in the cellular response to DNA damage. The alkylation of DNA by these compounds triggers a cascade of signaling events that lead to cell cycle arrest and, ultimately, apoptosis.
DNA Damage Response and Cell Cycle Arrest:
Upon induction of DNA damage by duocarmycin analogues, cells activate DNA damage recognition and repair pathways. nih.gov Proteomic analysis of glioblastoma cells treated with seco-DSA revealed the dysregulation of proteins involved in DNA repair. mdpi.com A key protein often investigated is the phosphorylated form of H2A histone family member X (γ-H2AX), a sensitive marker of DNA double-strand breaks. Immunofluorescence studies would be expected to show a significant increase in distinct nuclear foci of γ-H2AX in cells treated with this compound.
This DNA damage signal leads to the activation of checkpoint kinases such as Chk2. nih.gov The activation of these kinases results in cell cycle arrest, typically at the G2/M phase, to prevent the propagation of damaged DNA. nih.gov This is often accompanied by changes in the expression of cyclin-dependent kinases (CDKs) and cyclins that regulate cell cycle progression.
Apoptosis Induction:
If the DNA damage is too severe to be repaired, cells undergo programmed cell death, or apoptosis. Western blot analyses of cells treated with duocarmycin analogues have revealed alterations in the expression of key apoptotic proteins. nih.gov For instance, treatment with DUMA has been shown to affect the levels of proteins in the intrinsic apoptosis pathway, including members of the Bcl-2 family and caspases. nih.gov
An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 are commonly observed, leading to an increased Bax/Bcl-2 ratio. nih.gov This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade. Western blotting can detect the cleavage and activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. nih.gov The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of numerous cellular substrates and the eventual dismantling of the cell.
The following interactive data table summarizes the expected changes in protein expression in cells treated with this compound, based on findings from studies on its potent analogues.
| Protein Target | Cellular Pathway | Expected Change in Expression/Activity | Analytical Method |
| γ-H2AX | DNA Damage Response | Increased phosphorylation (foci formation) | Immunofluorescence |
| Chk2 | Cell Cycle Checkpoint | Increased phosphorylation (activation) | Western Blot |
| p53 | Tumor Suppressor | Increased phosphorylation (activation) | Western Blot |
| Bax | Intrinsic Apoptosis | Upregulation | Western Blot |
| Bcl-2 | Intrinsic Apoptosis | Downregulation | Western Blot |
| Cleaved Caspase-9 | Intrinsic Apoptosis | Increased levels | Western Blot |
| Cleaved Caspase-3 | Apoptosis Execution | Increased levels | Western Blot |
These anticipated findings underscore the utility of immunofluorescence and Western blotting in dissecting the molecular mechanisms of this compound. By analyzing the expression and localization of these key proteins, researchers can gain a detailed understanding of how this compound exerts its cytotoxic effects on cancer cells.
Emerging Research Directions and Unaddressed Questions Regarding Duocarmycin Dm Free Base
Exploration of Novel Activation Mechanisms for Duocarmycin DM Free Base Prodrugs
A primary strategy to mitigate the systemic toxicity of duocarmycin analogues is the development of prodrugs that remain inert until activated by specific conditions within the tumor microenvironment. nih.gov Researchers are exploring a variety of triggers to achieve selective release of the active this compound at the tumor site.
One major area of investigation is reductive activation . The hypoxic (low oxygen) environment characteristic of solid tumors presents a unique physiological trigger. nih.gov Prodrugs have been designed to be stable in normal oxygenated tissues but are activated by the higher concentrations of "reducing" nucleophiles, such as thiols, found in hypoxic cancer cells. nih.govnih.gov This is often achieved through the irreversible nucleophilic cleavage of a weak N-O bond in the prodrug, releasing the active cytotoxic agent. nih.govnih.gov N-acyl O-aminophenol derivatives of duocarmycin analogues are a prominent example of this class, where subtle electronic and steric modifications can tune the cleavage properties and, consequently, the biological potency. nih.govacs.org
More recently, a novel class of bioreductive prodrugs has been developed using cyclic dichalcogenides designed for activation by the thioredoxin (Trx) oxidoreductase system. biorxiv.orgbiorxiv.org This cellular redox axis is often dysregulated in cancer but could not be targeted by previous generations of bioreductive prodrugs. biorxiv.orgbiorxiv.org These new prodrugs resist activation by monothiols like glutathione (B108866) but are effectively cleaved by disulfide reductase enzymes. biorxiv.org
Enzyme-activated prodrugs represent another significant avenue of research. This strategy leverages enzymes that are overexpressed in or around tumor cells. Glycosidic prodrugs, for instance, can be designed to be cleaved by specific glycohydrolases present at the tumor site, a strategy employed in antibody-directed enzyme prodrug therapy (ADEPT). mdpi.comresearchgate.net Similarly, prodrugs incorporating glucuronide triggers can be activated by lysosomal glucuronidase, an enzyme often upregulated in cancer cells. iksuda.com Other approaches include designing bioprecursors that require metabolic hydroxylation by cytochrome P450 enzymes, such as CYP1A1, which are known to be highly expressed in some tumors, to become active. acs.org
| Activation Strategy | Tumor Microenvironment Trigger | Prodrug Moiety/Mechanism | Example Class |
|---|---|---|---|
| Reductive Activation (Hypoxia) | High concentration of reducing nucleophiles (e.g., thiols) | Cleavage of a weak N-O bond | N-acyl O-aminophenol derivatives nih.govacs.org |
| Reductive Activation (Enzymatic) | Overexpressed thioredoxin (Trx) oxidoreductase system | Reduction of cyclic dichalcogenides | Dichalcogenide-gated seco-duocarmycins biorxiv.orgbiorxiv.org |
| Enzymatic Activation | Overexpressed enzymes (e.g., glycohydrolases, glucuronidases) | Cleavage of glycosidic or glucuronide bonds | Glycosidic and glucuronide prodrugs mdpi.comiksuda.com |
| Enzymatic Activation (Metabolic) | Overexpressed Cytochrome P450 enzymes (e.g., CYP1A1) | Metabolic hydroxylation | CYP1A1-dependent bioprecursors acs.org |
Design of this compound Analogues with Enhanced Target Specificity and Reduced Off-Target Effects
Parallel to developing novel activation mechanisms, extensive research has focused on modifying the core structure of Duocarmycin DM to improve its therapeutic index. The modular structure of duocarmycins, consisting of a DNA-binding unit, a linking amide, and an alkylating unit, lends itself to systematic structure-activity relationship (SAR) studies. acs.orgresearchgate.net
The most successful strategy for enhancing target specificity has been the development of antibody-drug conjugates (ADCs) . nih.gov In this approach, a highly potent duocarmycin analogue (the "payload") is attached via a chemical linker to a monoclonal antibody that specifically targets an antigen overexpressed on the surface of cancer cells. wikipedia.orgcreative-diagnostics.com This allows for the direct and selective delivery of the cytotoxin to the tumor, minimizing systemic exposure and associated toxicity. creative-diagnostics.com Several duocarmycin-based ADCs have been studied preclinically, with some, such as SYD985 (trastuzumab duocarmazine), advancing to late-stage clinical trials. nih.govuea.ac.uk The design of the linker, which can be cleavable or non-cleavable, is also crucial for the efficacy of the ADC. nih.gov
Beyond ADCs, researchers are designing conjugates for targeted delivery to other tumor-specific moieties. One such approach involves targeting the Thomsen-Friedenreich antigen (T-antigen), a carbohydrate structure that is overexpressed in a majority of human carcinomas but is cryptic in healthy tissues. uea.ac.uk Duocarmycin analogues have been conjugated to T-antigen specific lectins and peptides to facilitate delivery to these cancer cells. uea.ac.uk
SAR studies have also guided the modification of the duocarmycin pharmacophore itself to fine-tune its activity. For example, it was discovered that replacing a methyl group with a hydrogen atom on the pharmacophoric unit significantly increases cytotoxicity, likely by reducing steric hindrance during the alkylation of adenine's N3 position. mdpi.com These fundamental insights into how small structural changes impact biological activity are critical for the rational design of next-generation analogues with improved efficacy and safety profiles. mdpi.comresearchgate.net
| Design Strategy | Targeting Moiety/Modification | Mechanism of Enhanced Specificity | Example |
|---|---|---|---|
| Antibody-Drug Conjugate (ADC) | Monoclonal Antibody | Binds to tumor-specific surface antigens, leading to internalization of the ADC and release of the duocarmycin payload. | SYD985 (Trastuzumab duocarmazine) nih.govuea.ac.uk |
| Carbohydrate-Targeted Conjugate | Lectins or peptides specific for T-antigen | Binds to the Thomsen-Friedenreich (T) antigen, which is overexpressed on carcinoma cells. | T-antigen targeted duocarmycin SA analogues uea.ac.uk |
| Pharmacophore Modification | Alteration of the alkylating subunit | Reduces steric hindrance at the site of DNA alkylation, increasing cytotoxic potency. | Removal of a methyl group from the CBI subunit mdpi.com |
Investigation of this compound Interactions with Non-DNA Biological Targets
While the potent cytotoxicity of duocarmycins is primarily attributed to DNA alkylation, emerging research indicates that these compounds and their analogues can interact with other biological targets, opening new avenues for therapeutic applications and providing insights into potential off-target effects.
Studies have revealed that certain bifunctional duocarmycin analogues act as potent, irreversible inhibitors of aldehyde dehydrogenase 1 (ALDH1) , an enzyme overexpressed in cancer stem cells and associated with chemoresistance. researchgate.netacs.orgnih.gov Interestingly, these analogues retained high cytotoxicity even in cells with low ALDH1 expression, suggesting the existence of additional targets. researchgate.netacs.org
Subsequent in silico and in vitro investigations identified protein tyrosine kinases as another class of non-DNA targets. acs.orgacs.org Specifically, bifunctional duocarmycin analogues were predicted and then confirmed to be strong inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and ABL-2 kinase. researchgate.netacs.orgresearchgate.net This dual-targeting ability—inhibiting both ALDH1 and key signaling kinases—may contribute to their exceptionally high cytotoxicity. nih.govacs.org
Another area of study involves cellular proteins that recognize the duocarmycin-DNA adduct itself. A nuclear protein, named duocarmycin-DNA adduct-recognizing protein (DARP), has been identified that binds with high affinity to DNA damaged by duocarmycin SA. aacrjournals.orgnih.gov DARP appears to recognize the structural distortion in the DNA helix caused by the alkylation, rather than the drug molecule itself. aacrjournals.org The identification of such proteins suggests they might play a role in modulating the cellular response to duocarmycin-induced damage, potentially influencing the drug's ultimate efficacy. aacrjournals.orgnih.gov A novel duocarmycin derivative, ProAlk, has been developed which is reported to exert its cytotoxic effect through the alkylation of cytosolic proteins rather than nuclear DNA. iksuda.com
| Non-DNA Target | Duocarmycin Analogue Type | Nature of Interaction | Potential Consequence |
|---|---|---|---|
| Aldehyde Dehydrogenase 1 (ALDH1) | Bifunctional analogues | Irreversible enzyme inhibition | Targeting of cancer stem cells; overcoming chemoresistance researchgate.netacs.org |
| Protein Tyrosine Kinases (e.g., VEGFR-2, ABL-2) | Bifunctional analogues | Enzyme inhibition | Inhibition of key cancer signaling pathways researchgate.netacs.org |
| Duocarmycin-DNA Adduct-Recognizing Protein (DARP) | Duocarmycin SA | Binds to the drug-induced DNA lesion | Modulation of cellular DNA damage response aacrjournals.orgnih.gov |
| Cytosolic Proteins | ProAlk derivative | Protein alkylation | Cytotoxicity via a non-nuclear mechanism iksuda.com |
Advanced Computational Modeling for this compound Drug Design and Optimization
Advanced computational modeling has become an indispensable tool in the rational design and optimization of duocarmycin-based therapeutics. nih.gov These in silico techniques provide detailed insights into the molecular interactions that govern the activity of these compounds, accelerating the development of analogues with improved properties. nih.govsci-hub.se
Molecular docking is widely used to predict the binding modes of duocarmycin analogues within the DNA minor groove or in the active sites of protein targets. researchgate.net This approach was instrumental in identifying protein tyrosine kinases as novel non-DNA targets for bifunctional duocarmycin analogues. researchgate.netacs.org Docking studies can help in the structural optimization of analogues to enhance binding affinity and selectivity for a specific target, such as VEGFR-2, while minimizing activity against other targets like ALDH1. acs.orgacs.org
For a more dynamic and detailed understanding of the DNA alkylation process, researchers employ molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods. nih.govsci-hub.seresearchgate.net MD simulations can reveal how the drug binds non-covalently in the minor groove, causing conformational changes and displacing water molecules, and how it positions itself for the subsequent nucleophilic attack. nih.gov QM/MM simulations take this a step further by treating the chemically reactive parts of the system (the drug and the immediate DNA atoms) with high-level quantum mechanics, while the rest of the biomolecular system is treated with more computationally efficient classical mechanics. nih.govsci-hub.seresearchgate.net This hybrid approach allows for the investigation of the alkylation reaction itself, including the estimation of free energy barriers, and has suggested that polarization of the drug by the DNA scaffold is a key factor in the catalysis of the reaction. nih.gov
| Computational Method | Application in Duocarmycin Research | Key Insights Gained |
|---|---|---|
| Molecular Docking | Predicting binding modes of analogues in protein active sites. | Identification of non-DNA targets like VEGFR-2; guiding structural optimization for enhanced selectivity. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating the non-covalent binding of duocarmycin to the DNA minor groove. | Revealed drug-induced dehydration of the minor groove and optimal positioning for nucleophilic attack. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the covalent DNA alkylation reaction. | Investigation of reaction steps and free energy barriers; highlighted the catalytic role of the DNA environment through drug polarization. nih.govsci-hub.se |
Integration of Omics Technologies for Comprehensive Cellular Response Mapping to this compound
To fully understand the complex biological consequences of Duocarmycin DM treatment and to identify potential resistance mechanisms, researchers are increasingly turning to "omics" technologies. These high-throughput methods, including transcriptomics, proteomics, and metabolomics, provide a global view of the changes occurring within a cell upon drug exposure.
Transcriptomics , particularly RNA sequencing (RNA-seq), has been used to map the gene expression profiles of cancer cells following treatment with duocarmycin analogues. In a study using acute myeloid leukemia (AML) cells, treatment with Duocarmycin SA (DSA) led to significant changes in gene expression. researchgate.net These changes included the downregulation of genes involved in cell cycle progression and the upregulation of genes associated with DNA damage repair, the G2/M checkpoint, and apoptosis. researchgate.net Such analyses help to build a comprehensive model of the drug's mechanism of action at a molecular level. researchgate.net
The alkylation of DNA by duocarmycins is known to activate a cascade of cellular pathways related to DNA damage recognition and repair. nih.govProteomics can be employed to identify the specific proteins involved in these response pathways. Identifying critical proteins that are upregulated in resistant cells could reveal novel therapeutic targets for combination therapies, potentially overcoming resistance to duocarmycin-based treatments. nih.gov
While still an emerging area for duocarmycin research, metabolomics could provide further insights into the cellular response by analyzing changes in small-molecule metabolites. This could uncover metabolic rewiring that cancer cells undergo to survive drug-induced stress. By integrating data from these different omics platforms, a more complete and systems-level understanding of the cellular response to Duocarmycin DM can be achieved, paving the way for more effective and personalized therapeutic strategies. nih.gov
Q & A
Q. What is the chemical structure of Duocarmycin DM free base, and how does its mechanism of action contribute to cytotoxicity in cancer cells?
this compound is a DNA minor groove alkylating agent that covalently binds to adenine residues, inducing irreversible DNA damage and apoptosis. Its structure includes a reactive cyclopropane group critical for alkylation. In antibody-drug conjugates (ADCs), it is linked to antibodies via chemical linkers (e.g., DBCO-PEG4-vc-PAB), enabling targeted delivery to cancer cells. Mechanistic studies often employ cell viability assays, DNA fragmentation analysis, and in vitro alkylation assays to validate its activity .
Q. What methodologies are used to synthesize and characterize this compound for research applications?
Synthesis involves coupling Duocarmycin DM to functionalized linkers (e.g., DBCO-PEG4-vc-PAB) using solid-phase or solution-phase chemistry. Characterization includes high-performance liquid chromatography (HPLC) for purity assessment (>95%), mass spectrometry for molecular weight confirmation, and nuclear magnetic resonance (NMR) for structural validation. Stability under varying pH and temperature conditions is tested to ensure integrity during storage and experimental use .
Q. What are the recommended storage and handling protocols for this compound in laboratory settings?
this compound is stored as a lyophilized powder or solution at -20°C, protected from light and moisture. For reconstitution, use anhydrous dimethyl sulfoxide (DMSO) or sterile buffers (pH 6–7). Aliquotting is advised to avoid repeated freeze-thaw cycles. Stability validation via HPLC over 12 months is recommended to confirm activity retention .
Advanced Research Questions
Q. What experimental challenges arise when conjugating Duocarmycin DM to antibodies in ADC development, and how are they addressed?
Key challenges include optimizing linker stability to prevent premature payload release and ensuring efficient intracellular cleavage post-internalization. Researchers use enzyme-labile linkers (e.g., valine-citrulline [vc]) and evaluate conjugation efficiency via UV-Vis spectroscopy or size-exclusion chromatography. In vivo pharmacokinetic studies in xenograft models are conducted to assess linker robustness and tumor-specific payload delivery .
Q. How do researchers design preclinical studies to evaluate the in vivo efficacy and toxicity of Duocarmycin DM-based ADCs?
Studies employ patient-derived xenograft (PDX) models or cell line-derived xenografts to mimic human tumor heterogeneity. Key parameters include tumor growth inhibition, maximum tolerated dose (MTD), and off-target toxicity. Biodistribution is tracked using radiolabeled ADCs (e.g., 89Zr-immunoPET). Histopathological analysis of major organs (liver, kidneys) post-treatment identifies potential toxicities .
Q. How can contradictory data on Duocarmycin DM’s stability or potency be systematically resolved?
Contradictions may arise from variations in storage conditions, solvent composition, or assay protocols. Methodological solutions include:
- Standardizing storage (-20°C, desiccated) and reconstitution procedures.
- Validating potency via dose-response curves across multiple cell lines.
- Replicating experiments under controlled conditions (e.g., pH, temperature) and cross-validating with orthogonal assays (e.g., LC-MS for degradation products) .
Q. What strategies optimize the therapeutic index of Duocarmycin DM-based ADCs in heterogeneous tumor models?
Strategies include:
- Screening for tumor-specific antigens (e.g., EREG) to enhance target selectivity.
- Adjusting drug-to-antibody ratios (DAR) to balance efficacy and systemic toxicity.
- Combining ADCs with immune checkpoint inhibitors to amplify anti-tumor responses. Preclinical validation involves comparative studies in RAS-mutant vs. wild-type models to assess broad applicability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
